molecular formula C5H11NS B6173829 (3S)-3-(methylsulfanyl)pyrrolidine CAS No. 1638784-51-6

(3S)-3-(methylsulfanyl)pyrrolidine

Cat. No.: B6173829
CAS No.: 1638784-51-6
M. Wt: 117.2
InChI Key:
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Description

(3S)-3-(methylsulfanyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a methylsulfanyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(methylsulfanyl)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Substitution Reaction: A methylsulfanyl group is introduced at the third position of the pyrrolidine ring through a substitution reaction. This can be achieved using reagents such as methylthiol and a suitable base.

    Purification: The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(methylsulfanyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the parent pyrrolidine.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrrolidine.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

(3S)-3-(methylsulfanyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-(methylsulfanyl)pyrrolidine involves its interaction with specific molecular targets. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-(methylsulfanyl)pyrrolidine: Unique due to the presence of the methylsulfanyl group.

    (3S)-3-(ethylsulfanyl)pyrrolidine: Similar structure but with an ethylsulfanyl group.

    (3S)-3-(propylsulfanyl)pyrrolidine: Contains a propylsulfanyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methylsulfanyl group provides a balance between hydrophobicity and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

1638784-51-6

Molecular Formula

C5H11NS

Molecular Weight

117.2

Purity

95

Origin of Product

United States

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